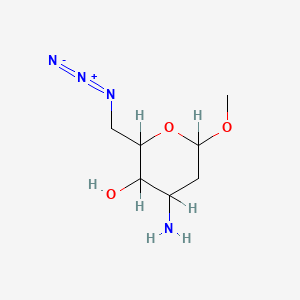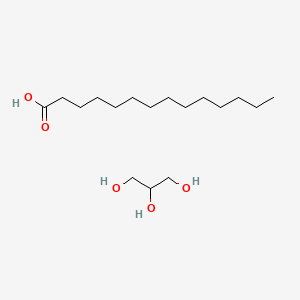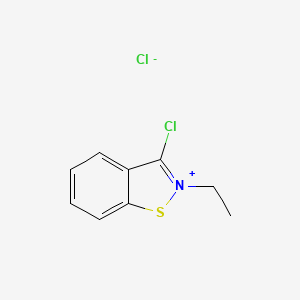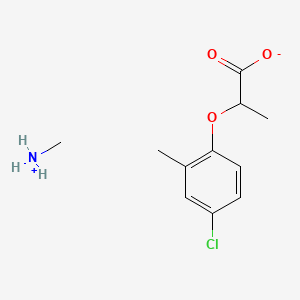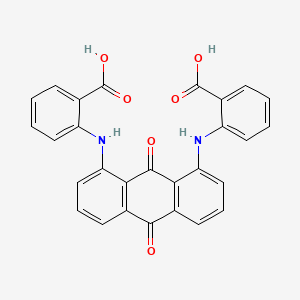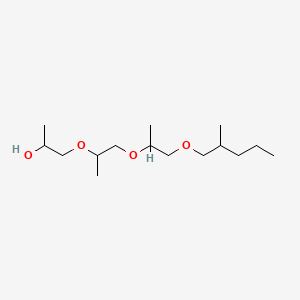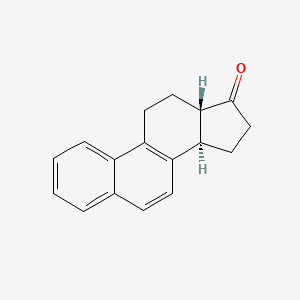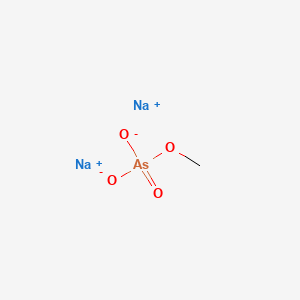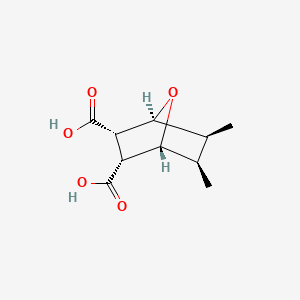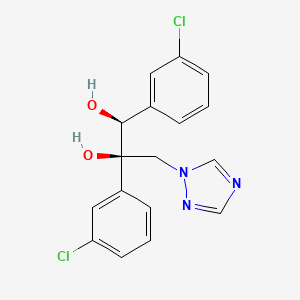
1,2-Propanediol, 1,2-bis(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, 1,2-bis(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a complex organic compound that features a triazole ring and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving azides and alkynes.
Introduction of chlorophenyl groups: This step might involve electrophilic aromatic substitution reactions.
Formation of the propanediol backbone: This could be synthesized through aldol condensation followed by reduction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups of the propanediol backbone.
Reduction: Reduction reactions could target the triazole ring or the chlorophenyl groups.
Substitution: The chlorophenyl groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in transition metal catalysis.
Materials Science:
Biology
Enzyme Inhibition: The triazole ring is a common motif in enzyme inhibitors.
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Medicine
Antifungal Agents: Triazole-containing compounds are often explored for their antifungal properties.
Anticancer Research:
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action would depend on the specific application. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access.
Antifungal Activity: It could inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-: Similar structure but with different substitution pattern.
1,2-Propanediol, 1,2-bis(3-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)-: Bromine instead of chlorine atoms.
1,2-Propanediol, 1,2-bis(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)-: Different triazole ring.
Uniqueness
The specific arrangement of chlorophenyl groups and the triazole ring in 1,2-Propanediol, 1,2-bis(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- may confer unique properties, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions.
Properties
CAS No. |
107659-50-7 |
|---|---|
Molecular Formula |
C17H15Cl2N3O2 |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
(1S,2R)-1,2-bis(3-chlorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-14-5-1-3-12(7-14)16(23)17(24,9-22-11-20-10-21-22)13-4-2-6-15(19)8-13/h1-8,10-11,16,23-24H,9H2/t16-,17-/m0/s1 |
InChI Key |
CPVMOXCTWBWUSP-IRXDYDNUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H]([C@](CN2C=NC=N2)(C3=CC(=CC=C3)Cl)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(CN2C=NC=N2)(C3=CC(=CC=C3)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


